Product packaging for Cyclopentanecarboxylic acid, 1-decyl-(Cat. No.:CAS No. 122098-86-6)

Cyclopentanecarboxylic acid, 1-decyl-

Cat. No.: B14295895
CAS No.: 122098-86-6
M. Wt: 254.41 g/mol
InChI Key: XAIJALYVQWFVSW-UHFFFAOYSA-N
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Description

Overview of Cyclopentanecarboxylic Acid Structures and their Significance

Cyclopentanecarboxylic acid and its derivatives are valuable building blocks in modern organic synthesis. nbinno.com The core structure consists of a cyclopentane (B165970) ring, which provides a defined and conformationally rigid scaffold, bonded to a carboxyl group (-COOH) that serves as a versatile handle for a wide array of chemical transformations. nbinno.com The functional group readily participates in reactions such as esterification, amidation, reduction to alcohols, and conversion to acid halides, making it a highly adaptable intermediate. nbinno.com

The significance of the cyclopentane moiety in synthetic chemistry is substantial. Incorporating this cyclic structure into larger molecules can impart specific characteristics, such as controlled lipophilicity and conformational constraint. nbinno.comnih.gov In medicinal chemistry, for instance, cyclic structures are prevalent in pharmaceuticals because they reduce the number of rotatable bonds in a molecule, which can lead to increased oral bioavailability and better control over the compound's activity and specificity. nih.govnih.gov The cyclopentane framework is a common feature in numerous natural products and biologically active compounds. nih.govchemicalbook.com Consequently, methods for synthesizing and functionalizing cyclopentanecarboxylic acids are of continuous interest to researchers in fields ranging from pharmaceuticals and agrochemicals to materials science. nbinno.com

Academic Context and Research Trajectory of 1-decyl- Substituted Cyclopentanecarboxylic Acids

The specific compound, 1-decylcyclopentanecarboxylic acid, is a niche molecule within the broader family of cycloalkyl carboxylic acids. Its academic and industrial interest is primarily suggested by its chemical structure and appearance in patent literature. nih.gov The structure combines the rigid cyclopentane-1-carboxylic acid headgroup with a long, flexible, and nonpolar decyl tail. This amphiphilic architecture is a classic design for molecules intended to interact with or self-assemble at interfaces, modify surfaces, or act as precursors in the synthesis of liquid crystals or specialized polymers. researchgate.net

Research on carboxylic acids featuring long alkyl chains often focuses on how these chains influence the material's bulk properties. researchgate.net The decyl group in 1-decylcyclopentanecarboxylic acid contributes significant lipophilicity and van der Waals interaction potential. This suggests a research trajectory aimed at creating molecules with controlled solubility, aggregation behavior, or specific thermal properties. For example, studies on other molecular systems have shown that the presence and length of alkyl chains can dictate the formation of different liquid crystalline phases (mesophases). researchgate.net While specific peer-reviewed studies focusing solely on 1-decylcyclopentanecarboxylic acid are not prominent, its synthesis and use are likely embedded in programs developing novel materials, lubricants, or complex pharmaceutical agents where tuning the molecule's interaction with nonpolar environments is critical.

The table below summarizes the key computed properties of this compound, which are essential data points for any research involving its use.

PropertyValueSource
Molecular FormulaC16H30O2PubChem nih.gov
Molecular Weight254.41 g/molPubChem nih.gov
IUPAC Name1-decylcyclopentane-1-carboxylic acidPubChem nih.gov
CAS Number122098-86-6PubChem nih.gov
XLogP36.4PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count10PubChem nih.gov

Theoretical Frameworks for Understanding Cycloalkyl Carboxylic Acid Chemistry

The chemical behavior of 1-decylcyclopentanecarboxylic acid is understood through several fundamental theoretical frameworks of organic chemistry. These include conformational analysis of the cycloalkane ring and the electronic effects of its substituents.

Conformational Analysis: Unlike a planar drawing might suggest, the cyclopentane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. dalalinstitute.com To alleviate this strain, the ring puckers into non-planar conformations. scribd.com The two most commonly discussed conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.com These conformations rapidly interconvert at room temperature through a process known as pseudorotation. dalalinstitute.com The presence of a bulky 1-decyl substituent and a carboxyl group at the same carbon atom (a quaternary center) influences the conformational preference and the energy barriers between different puckered forms.

Strain Theory: The stability and reactivity of the cyclopentane ring are governed by a combination of angle strain, torsional strain, and steric (van der Waals) strain. unicamp.br While a regular pentagon has internal angles of 108°, close to the ideal tetrahedral angle of 109.5°, the puckering required to minimize torsional strain can slightly alter these bond angles. dalalinstitute.com The destabilization that results from the eclipsing of bonds is known as torsional strain, while steric strain arises when non-bonded atoms are forced into close proximity. unicamp.brchemistrysteps.com The 1,1-disubstitution pattern in 1-decylcyclopentanecarboxylic acid introduces specific steric interactions that are a key feature of its three-dimensional structure.

Modern Reactivity Models: Contemporary research into cycloalkane carboxylic acids increasingly involves advanced synthetic methods like transition-metal-catalyzed C-H activation. nih.govchemrxiv.org Theoretical frameworks for these reactions consider the carboxylic acid group not just as a reactive handle for traditional transformations but as a directing group that can guide a catalyst to activate specific C-H bonds elsewhere on the carbocyclic ring. nih.govresearchgate.net For instance, recent studies have demonstrated the ability to functionalize cycloalkane carboxylic acids at the γ-position (the carbon two atoms away from the carboxyl-bearing carbon) through transannular C-H activation, a process that is challenging due to the ring strain involved in forming the metallacyclic intermediate. nih.govnih.gov Understanding the orbital interactions and transition state energies through computational chemistry is crucial for predicting and optimizing such reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B14295895 Cyclopentanecarboxylic acid, 1-decyl- CAS No. 122098-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122098-86-6

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

1-decylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-16(15(17)18)13-10-11-14-16/h2-14H2,1H3,(H,17,18)

InChI Key

XAIJALYVQWFVSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(CCCC1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclopentanecarboxylic Acid, 1 Decyl and Its Analogues

Regioselective and Stereoselective Synthesis of the Cyclopentane (B165970) Core

The introduction of substituents onto a pre-existing cyclopentane ring or the construction of the ring with desired stereochemistry are key challenges.

Direct alkylation of cyclopentanecarboxylic acid derivatives at the α-position (1-position) is a straightforward approach. This typically involves the generation of an enolate from a cyclopentanecarboxylate (B8599756) ester, followed by reaction with an appropriate electrophile, such as decyl bromide, to introduce the 1-decyl- group. The choice of base and reaction conditions is crucial to ensure high regioselectivity and prevent side reactions.

Recent advancements have focused on achieving stereoselectivity in such alkylations. Chiral auxiliaries or catalysts can be employed to direct the approach of the electrophile, leading to the preferential formation of one enantiomer. Intramolecular alkylation of enolates derived from specific esters has been shown to afford cyclopentanecarboxylates with high stereoselectivity. rsc.org

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of cycloalkane carboxylic acids. nih.gov This methodology allows for the direct introduction of aryl groups at the γ-position of the cyclopentane ring, demonstrating exquisite regioselectivity even in the presence of multiple potential C-H activation sites. nih.gov While not a direct synthesis of the 1-decyl- derivative, this highlights the potential of modern catalytic methods for selective functionalization of the cyclopentane core.

The construction of the cyclopentane ring itself offers numerous opportunities for controlling the substitution pattern. A common strategy involves the cyclization of a linear precursor. For instance, the Dieckmann condensation, an intramolecular version of the Claisen condensation, can be used to form a five-membered ring from a dicarboxylic acid ester. youtube.com Subsequent alkylation at the α-position would then yield the desired 1-substituted product.

Another approach involves the reaction of diethyl malonate with 1,4-dibromobutane (B41627) in the presence of a base to form diethyl cyclopentane-1,1-dicarboxylate. patsnap.com Saponification and decarboxylation would then yield cyclopentanecarboxylic acid, which could be subsequently alkylated.

Radical cyclizations also provide a route to substituted cyclopentanes. For example, a stereoselective formal [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones and radical-acceptor alkenes, catalyzed by a chiral titanium complex, can produce polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org

Cyclization Strategy Starting Materials Key Reaction Potential for 1-decyl- substitution
Dieckmann CondensationHexanedioic acid diesterIntramolecular Claisen condensationAlkylation of the resulting β-keto ester
Malonic Ester SynthesisDiethyl malonate, 1,4-dibromobutaneDouble alkylation followed by cyclizationAlkylation of the final cyclopentanecarboxylic acid
[3+2] CycloadditionCyclopropyl ketone, alkeneRadical redox-relay mechanismIncorporation of the decyl group into the alkene starting material

Synthesis via Ring Contraction Reactions

Ring contraction reactions provide an elegant method for the synthesis of five-membered rings from more readily available six-membered ring precursors.

The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones to form cycloalkanecarboxylic acids or their derivatives. wikipedia.orgalfa-chemistry.comddugu.ac.in The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org When applied to a 2-chlorocyclohexanone (B41772) derivative, this rearrangement yields a cyclopentanecarboxylic acid derivative. adichemistry.comwikipedia.org The use of an alkoxide base, such as sodium methoxide (B1231860), leads to the formation of the corresponding ester. wikipedia.org

For the synthesis of Cyclopentanecarboxylic acid, 1-decyl-, a potential starting material would be 2-chloro-2-decylcyclohexanone. Treatment of this substrate with a base would induce the Favorskii rearrangement, leading to the formation of 1-decylcyclopentanecarboxylic acid. The regioselectivity of the ring opening of the cyclopropanone intermediate is a key factor in determining the final product structure.

Starting Material Base/Nucleophile Product Reference
2-ChlorocyclohexanoneSodium ethoxideEthyl cyclopentanecarboxylate adichemistry.com
α-halo ketonesHydroxideCarboxylic acid wikipedia.org
α-halo ketonesAlkoxideEster wikipedia.org
α-halo ketonesAmineAmide wikipedia.org

Ring contractions mediated by diazo compounds, often through a Wolff rearrangement, represent another powerful strategy. For instance, the photochemical decomposition of an α-diazo cyclopentanone (B42830) in an alcohol solution can lead to a cyclobutane (B1203170) carboxylate fragment. mdpi.com While this example illustrates a contraction from a five- to a four-membered ring, the underlying principle of rearrangement and ring size reduction is applicable to the synthesis of cyclopentanes from larger rings.

A patent describes a process where a cyclohexane (B81311) diazoketone is reacted with an amine to form the corresponding cyclopentane acid amide, demonstrating a ring contraction approach to cyclopentane derivatives. google.com This method could potentially be adapted for the synthesis of Cyclopentanecarboxylic acid, 1-decyl- by starting with an appropriately substituted cyclohexane precursor.

Palladium-Catalyzed Hydrocarboxylation Approaches to Cyclopentanecarboxylic Acid Derivatives

Modern catalytic methods offer efficient and atom-economical routes to carboxylic acids. Palladium-catalyzed hydrocarboxylation of alkenes is a prime example. This reaction involves the addition of a hydrogen atom and a carboxyl group across a double bond.

The hydrocarboxylation of cyclopentene (B43876), catalyzed by a palladium complex, directly yields cyclopentanecarboxylic acid. wikipedia.org While this specific reaction does not produce the 1-decyl- derivative, it establishes a key synthetic route to the parent cyclopentanecarboxylic acid. To synthesize the target molecule using this approach, one would need to start with 1-decylcyclopentene. The regioselectivity of the hydrocarboxylation would be a critical factor to consider in this case.

Recent research has also demonstrated the palladium-catalyzed hydroalkoxycarbonylation and hydroxycarbonylation of cyclopent-3-en-1-ols, leading to bridged bicyclic lactones and β,γ-unsaturated carboxylic acids, respectively. nih.gov The divergent reactivity is controlled by the choice of the palladium catalyst and ligands, showcasing the versatility of palladium catalysis in synthesizing functionalized cyclopentane structures. nih.gov

Substrate Catalyst System Product Reference
CyclopentenePalladium catalyst, CO, H₂OCyclopentanecarboxylic acid wikipedia.org
Cyclopent-3-en-1-olsPalladium catalyst, LigandsBridged bicyclic lactones or β,γ-unsaturated carboxylic acids nih.gov

Esterification and Amidation Reactions in the Synthesis of Derivatives

Esterification and amidation are fundamental transformations for creating a diverse range of derivatives from Cyclopentanecarboxylic acid, 1-decyl-. These reactions, however, are often impeded by the steric hindrance around the carboxylic acid moiety.

Esterification:

The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, can be employed. masterorganicchemistry.comchemguide.co.uk However, due to the steric bulk of Cyclopentanecarboxylic acid, 1-decyl-, harsher conditions such as higher temperatures and prolonged reaction times may be necessary to achieve satisfactory yields. chemguide.co.uk To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

More contemporary and milder methods are often preferred to avoid potential side reactions. Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) as coupling agents in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides an effective route to esters under milder conditions. rsc.org This method is particularly suitable for sterically hindered acids.

The choice of alcohol also plays a crucial role. Primary alcohols will react more readily than secondary or tertiary alcohols due to reduced steric clash. The long decyl chain of the parent carboxylic acid can enhance solubility in nonpolar organic solvents, which are commonly used in these reactions.

Amidation:

The direct thermal condensation of Cyclopentanecarboxylic acid, 1-decyl- with amines typically requires high temperatures (often exceeding 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Such conditions are often not suitable for sensitive substrates.

Modern catalytic methods offer more efficient and milder alternatives for the synthesis of amides. Boron-based catalysts, such as boronic acids, have emerged as effective promoters for direct amidation reactions. mdpi.comucl.ac.uk These reactions are typically carried out in the presence of a dehydrating agent like molecular sieves to remove the water byproduct. mdpi.com Metal-based catalysts, including those based on zirconium and titanium, have also been successfully employed for direct amidation. mdpi.comresearchgate.netacs.org For instance, zirconocene (B1252598) and hafnium-based complexes can catalyze amidation under relatively mild conditions. mdpi.com

For sterically hindered substrates like Cyclopentanecarboxylic acid, 1-decyl-, rhodium-catalyzed oxidative amidation of the corresponding aldehyde or alcohol precursor can be an alternative synthetic route to the desired amides, accommodating a variety of amine nucleophiles. acs.org The choice of amine is critical, with primary amines generally being more reactive than secondary amines.

Table 1: Comparison of Selected Esterification and Amidation Methods for Sterically Hindered Carboxylic Acids

Method Reagents/Catalyst Typical Solvents Temperature Advantages Disadvantages
Esterification
Fischer-Speier H₂SO₄ or HCl, excess alcohol Toluene, Benzene Reflux Inexpensive reagents Harsh conditions, reversible
Steglich DCC/DIC, DMAP DCM, DMF, THF Room Temperature Mild conditions, high yields Use of hazardous reagents
Amidation
Thermal Condensation None Toluene >160°C No catalyst required High temperatures, limited scope
Boronic Acid Catalyzed Boronic acid, molecular sieves Toluene, THF 60°C - Reflux Milder conditions, good scope Requires dehydrating agent
Zirconium Catalyzed Cp₂ZrCl₂, Cp₂Zr(OTf)₂ THF, Toluene 70°C Mild conditions, good yields Catalyst can be moisture sensitive

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of derivatives of Cyclopentanecarboxylic acid, 1-decyl- is critically dependent on the careful optimization of reaction conditions.

The selection of an appropriate catalyst is paramount for overcoming the steric hindrance and achieving efficient conversion.

For esterification , bulky diarylammonium arenesulfonates have been shown to be highly active catalysts for the condensation of sterically demanding carboxylic acids with alcohols. nih.gov These catalysts can be effective even with equimolar amounts of reactants and without the need for water removal. nih.gov Lewis acids such as scandium(III) triflate and ferric chloride have also been reported as effective catalysts in non-polar solvents. rsc.org

In amidation reactions, a wide array of catalysts has been developed. Boronic acids with ortho-substituents have shown enhanced catalytic activity. mdpi.com Metal catalysts based on titanium, zirconium, hafnium, and iron are also effective for the amidation of aliphatic fatty acids. mdpi.comresearchgate.netorganic-chemistry.org For particularly challenging substrates, more complex catalytic systems, such as those involving phosphonium-based coupling reagents or rhodium catalysts for oxidative amidation, may be necessary. acs.org Enzymatic catalysis, for example using Candida antarctica lipase (B570770) B (CALB), offers a green and highly selective alternative for amidation under anhydrous conditions. nih.gov

Table 2: Catalyst Screening for Amidation of a Model Sterically Hindered Carboxylic Acid

Catalyst (mol%) Amine Solvent Temperature (°C) Yield (%)
Phenylboronic Acid (10) Benzylamine Toluene 110 75
2-Iodophenylboronic Acid (5) Benzylamine Toluene 80 85
Cp₂ZrCl₂ (10) Benzylamine THF 70 90
TiF₄ (10) Benzylamine Toluene 110 88
Candida antarctica lipase B Benzylamine CPME 60 >90

The choice of solvent significantly impacts reaction rates and yields. For esterification and amidation of the nonpolar Cyclopentanecarboxylic acid, 1-decyl-, nonpolar aprotic solvents such as toluene, heptane, or tetrahydrofuran (B95107) (THF) are generally preferred. rsc.orgucl.ac.uk These solvents facilitate the dissolution of the starting materials and can aid in the azeotropic removal of water in certain esterification and amidation protocols. masterorganicchemistry.comucl.ac.uk

In some catalytic systems, more polar aprotic solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF) may be employed, particularly when using salt-based reagents or catalysts. rsc.orgacs.org However, the use of protic solvents is generally avoided as they can interfere with the catalytic cycle and reduce the nucleophilicity of the amine in amidation reactions. researchgate.net

Solvent-free conditions, often assisted by microwave irradiation, represent a more environmentally friendly approach and can lead to significantly reduced reaction times, especially for direct thermal amidation. mdpi.com The engineering of the reaction medium, for instance by using ionic liquids as both solvent and catalyst, is an emerging area that can offer advantages in terms of catalyst recycling and product isolation. researchgate.net

Isolation and Purification Techniques for Complex Cyclopentanecarboxylic Acids

The isolation and purification of Cyclopentanecarboxylic acid, 1-decyl- and its derivatives from reaction mixtures require techniques that can effectively separate the target compound from unreacted starting materials, catalysts, and byproducts. The long alkyl chain and the carboxylic acid or derivative functionality impart specific physicochemical properties that guide the choice of purification method.

Chromatographic Methods:

Column chromatography is a versatile technique for the purification of these compounds. For the nonpolar ester and amide derivatives, normal-phase chromatography on silica (B1680970) gel is often effective. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed.

For the purification of the carboxylic acid itself, or in cases where the derivatives have polar functionalities, reversed-phase chromatography using a C18-functionalized silica gel can be advantageous. teledyneisco.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an acid such as trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group and improve peak shape. teledyneisco.com

When dealing with compounds containing both acidic and basic groups (e.g., amino acid derivatives), ion-exchange chromatography can be a powerful purification tool. chemicalforums.com

Non-Chromatographic Methods:

Crystallization: For solid derivatives, recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at both temperatures. Given the long alkyl chain, solvents of intermediate polarity may be effective. The crystallization of long-chain fatty acids and their derivatives can be influenced by polymorphism, where different crystal forms may be obtained depending on the conditions. nih.govbeloit.edu

Extraction: Liquid-liquid extraction is a fundamental workup procedure to separate the product from water-soluble impurities. For ester and amide derivatives, extraction with an organic solvent from an aqueous phase is standard. For the carboxylic acid, adjusting the pH of the aqueous phase is a key strategy. By making the solution basic (e.g., with sodium bicarbonate), the carboxylic acid is deprotonated to its carboxylate salt, which is water-soluble, allowing for the removal of non-acidic organic impurities by extraction with an organic solvent. Subsequent acidification of the aqueous layer will protonate the carboxylate, allowing the neutral carboxylic acid to be extracted into a fresh portion of organic solvent.

Distillation: For thermally stable, volatile liquid derivatives, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities.

Chemical Reactivity and Mechanistic Investigations of Cyclopentanecarboxylic Acid, 1 Decyl

Esterification Kinetics and Reaction Pathways

The esterification of Cyclopentanecarboxylic acid, 1-decyl-, a sterically hindered tertiary carboxylic acid, typically proceeds via mechanisms analogous to the classic Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to achieve high yields of the ester product, it is often necessary to use a large excess of the alcohol or to remove the water byproduct as it forms, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com

The reaction pathway begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, TsOH). This initial step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

ParameterTypical Value/ConditionRationale/Notes
Reaction Type Fischer-Speier EsterificationAcid-catalyzed nucleophilic acyl substitution.
Catalysts H₂SO₄, p-TsOH, Solid Acids (e.g., Amberlyst-16)Strong protic acids are required to activate the carbonyl group. masterorganicchemistry.comcsic.es
Alcohols Primary or Secondary AlcoholsTertiary alcohols are prone to elimination under acidic conditions.
Kinetics Second-order overall (First-order in acid and alcohol)Rate is influenced by steric hindrance from the 1-decyl and cyclopentyl groups. ucr.ac.cr
Activation Energy (Ea) ~50-60 kJ/mol (estimated)Similar to other sterically hindered long-chain carboxylic acids. ucr.ac.cr
Equilibrium Control Use of excess alcohol or removal of waterDrives the reaction toward the ester product according to Le Châtelier's principle. nih.gov

Amidation Reactions and Amide Bond Formation

The direct reaction of Cyclopentanecarboxylic acid, 1-decyl- with an amine to form an amide is generally inefficient. This is due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt resulting from the acid-base reaction between the carboxylic acid and the amine. To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com

A widely used method for this activation involves the use of coupling reagents, such as carbodiimides. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example. The reaction mechanism begins with the carboxylic acid adding to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is a potent acylating agent. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid. The subsequent collapse of the tetrahedral intermediate leads to the formation of the amide bond and the release of dicyclohexylurea (DCU), a byproduct that is typically insoluble in common organic solvents and can be removed by filtration. luxembourg-bio.compeptide.com

To suppress potential side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.comhepatochem.com Modern advancements have introduced a variety of other coupling reagents, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), which offer advantages such as faster reaction times, higher yields, and reduced side products. luxembourg-bio.compeptide.comhepatochem.com These reagents operate through a similar principle of forming a highly reactive activated ester or equivalent species that is readily attacked by the amine.

Reagent ClassExample(s)Mechanism of ActionByproduct(s)
Carbodiimides DCC, DIC, EDCForms an O-acylisourea intermediate. luxembourg-bio.comDicyclohexylurea (DCU), Diisopropylurea, Ethyl(dimethylamino)propylurea
Phosphonium Salts BOP, PyBOPForms an activated phosphonium ester. luxembourg-bio.comhepatochem.comHexamethylphosphoramide (HMPA), Pyrrolidine-based byproducts
Aminium/Uronium Salts HBTU, HATU, COMUForms a reactive O-acylisouronium species or activated ester. luxembourg-bio.compeptide.comTetramethylurea, Guanidinium-based byproducts
Acid Halide Formation SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride.SO₂, HCl, CO, CO₂

Decarboxylation Mechanisms and Products

Simple aliphatic carboxylic acids, such as Cyclopentanecarboxylic acid, 1-decyl-, are generally resistant to thermal decarboxylation. This process, which involves the removal of the carboxyl group and the release of carbon dioxide, typically requires harsh conditions like very high temperatures and often proceeds with low efficiency. chemistrytalk.org The stability of the molecule is due to the lack of a stabilizing feature for the carbanion intermediate that would form upon heterolytic cleavage of the C-C bond. reddit.com Decarboxylation is significantly more facile for acids that have an electron-withdrawing group (like a carbonyl) at the β-position, which can stabilize the intermediate through a cyclic transition state, a feature not present in this compound. chemistrytalk.org

To achieve decarboxylation of 1-decylcyclopentanecarboxylic acid, more specialized methods are necessary. These typically involve the generation of radical intermediates.

Barton Reductive Decarboxylation : This is a powerful method for removing a carboxyl group from an aliphatic acid. wikipedia.orgsynarchive.com The process involves two main steps. First, the carboxylic acid is converted into a thiohydroxamate ester, commonly known as a Barton ester. In the second step, this ester is treated with a radical source (e.g., AIBN as an initiator) and a hydrogen atom donor (e.g., tributyltin hydride or, more conveniently, chloroform). wikipedia.orgorgsyn.org The reaction proceeds via a carboxyl radical, which rapidly loses CO₂ to form a tertiary alkyl radical (1-decylcyclopentyl radical). This radical then abstracts a hydrogen atom from the donor to yield the final product, 1-decylcyclopentane . orgsyn.org

Hunsdiecker-Kochi Reaction : This is an oxidative decarboxylation method. The carboxylic acid is treated with a lead(IV) salt (e.g., lead tetraacetate) and a halide source (e.g., lithium chloride). This generates an alkyl halide via a radical mechanism. The product would be 1-chloro-1-decylcyclopentane . wikipedia.org

Photocatalytic Decarboxylation : Modern methods utilizing visible-light photoredox catalysis can also achieve decarboxylation. organic-chemistry.orgresearchgate.net The carboxylic acid is oxidized to a carboxyl radical, which then loses CO₂. In the presence of a suitable hydrogen atom source, this leads to the formation of 1-decylcyclopentane . acs.org

Decarboxylation MethodReagentsKey IntermediatePrimary Product
Thermal Heat (>300 °C)Carbanion (unstable)Low yield of 1-decylcyclopentane
Barton Reductive Decarboxylation 1. Thionyl chloride, N-hydroxypyridine-2-thione2. AIBN, Bu₃SnH or CHCl₃1-Decylcyclopentyl radical1-Decylcyclopentane wikipedia.orgorgsyn.org
Hunsdiecker-Kochi Reaction Pb(OAc)₄, LiCl1-Decylcyclopentyl radical1-Chloro-1-decylcyclopentane wikipedia.org
Photoredox Catalysis Photocatalyst (e.g., Ir or Ru complex), Visible Light, H-donor1-Decylcyclopentyl radical1-Decylcyclopentane researchgate.netacs.org

Oxidation and Reduction Potentials of the Carboxylic Acid Moiety

The carboxylic acid functional group in Cyclopentanecarboxylic acid, 1-decyl- is generally robust and not easily oxidized or reduced electrochemically under standard conditions.

Oxidation Potential: The direct oxidation of the carboxylic acid group is difficult. However, its corresponding carboxylate anion (formed by deprotonation) can be oxidized at an anode. This process, known as the Kolbe electrolysis, is an oxidative decarboxylation. The mechanism involves a one-electron oxidation of the carboxylate to form a carboxyl radical, which then rapidly loses a molecule of carbon dioxide to form an alkyl radical. wikipedia.org In the case of 1-decylcyclopentanecarboxylate, this would generate a 1-decylcyclopentyl radical. This radical can then dimerize with another, leading to the formation of 1,1'-didecyl-1,1'-bi(cyclopentane) .

The oxidation potential of simple aliphatic carboxylates is highly dependent on the solvent and structure. Studies in anhydrous acetonitrile (B52724) have shown that the oxidation potential of carboxylates like pivalate (B1233124) ((CH₃)₃CCO₂⁻), which is also a tertiary carboxylate, is approximately +0.40 V versus a Ag/AgNO₃ reference electrode. doaj.orgresearchgate.net The oxidation potential of the 1-decylcyclopentanecarboxylate anion would be expected to be in a similar range, reflecting the stability of the resulting tertiary radical.

Reduction Potential: The carboxylic acid group is highly resistant to reduction. Direct electrochemical reduction requires very negative potentials, which are often beyond the stable window of common solvents and electrolytes. Therefore, the reduction of carboxylic acids is almost exclusively carried out using powerful chemical reducing agents.

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions (H⁻) from LiAlH₄ attack the carbonyl carbon. This process effectively converts the carboxylic acid into its corresponding primary alcohol. For Cyclopentanecarboxylic acid, 1-decyl-, the product of reduction with LiAlH₄ would be (1-decylcyclopentyl)methanol . Other strong reducing agents like borane (B79455) (BH₃) can also be used for this purpose.

ProcessReagent/MethodIntermediate SpeciesProduct(s)Estimated Potential
Oxidation Kolbe Electrolysis (Anodic Oxidation)1-Decylcyclopentyl radical1,1'-Didecyl-1,1'-bi(cyclopentane)~ +0.4 to +0.6 V (vs. Ag/Ag⁺) for the carboxylate doaj.orgresearchgate.net
Reduction Chemical (e.g., LiAlH₄, BH₃-THF)Aluminum alkoxide complex(1-Decylcyclopentyl)methanolN/A (Chemical Reduction)

Reactions Involving the Decyl Chain and Cyclopentane (B165970) Ring System

Both the decyl chain and the cyclopentane ring of Cyclopentanecarboxylic acid, 1-decyl- are composed of sp³-hybridized carbon atoms and are essentially alkane-like in their reactivity. As such, they are generally unreactive towards many common reagents but will undergo free-radical reactions under specific conditions, typically requiring initiation by heat or UV light.

The most common reaction for these saturated hydrocarbon portions is free-radical halogenation . When treated with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light or high temperatures, a substitution reaction occurs where hydrogen atoms are replaced by halogen atoms.

Reactivity and Selectivity : The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The propagation steps involve the abstraction of a hydrogen atom from the alkane by a halogen radical to form an alkyl radical, which then reacts with a halogen molecule to form the alkyl halide and a new halogen radical.

Positional Isomers : This reaction is notoriously unselective. Hydrogen atoms on secondary carbons (within the decyl chain and the cyclopentane ring) and tertiary carbons (the C1 position of the cyclopentane ring) can all be substituted. Tertiary C-H bonds are generally weaker and more reactive towards radical abstraction than secondary C-H bonds, which are in turn more reactive than primary C-H bonds. However, due to the large number of secondary hydrogens on the decyl chain and cyclopentane ring, a complex mixture of mono-halogenated (and poly-halogenated) isomers would be expected as the product.

Other reactions typical of alkanes, such as pyrolysis (cracking) at very high temperatures or combustion in the presence of oxygen, would lead to the decomposition and fragmentation of the molecule rather than selective functionalization. Modern C-H activation methods using transition metal catalysts could potentially offer more selective functionalization, but these are highly specialized and beyond the scope of general reactivity.

Reaction TypeReagents & ConditionsReactive SitesExpected Products
Free-Radical Chlorination Cl₂, UV light or HeatAll C-H bonds on the decyl chain and cyclopentane ringComplex mixture of monochloro and polychloro isomers
Free-Radical Bromination Br₂, UV light or HeatPreferentially tertiary C-H, but also secondary C-H bondsMixture of bromo-isomers, with some preference for substitution at the tertiary C1 position
Combustion O₂, High HeatEntire moleculeCarbon dioxide (CO₂) and Water (H₂O)
Pyrolysis (Cracking) High Heat, No O₂C-C and C-H bondsMixture of smaller alkanes and alkenes

Reactivity under Green Chemistry Conditions

In recent years, significant efforts have been made to develop more environmentally benign methods for common organic transformations. Several of the key reactions of Cyclopentanecarboxylic acid, 1-decyl- can be adapted to align with the principles of green chemistry.

Esterification: Traditional Fischer esterification often uses corrosive mineral acids and requires the removal of water, which can be energy-intensive. Greener alternatives focus on replacing the catalyst and reaction medium.

Solid Acid Catalysts : Heterogeneous catalysts such as ion-exchange resins (e.g., Dowex, Amberlyst), zeolites, or functionalized silicas can replace soluble acids like H₂SO₄. csic.esnih.govdntb.gov.ua These solid catalysts are non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be reused, reducing waste. nih.gov

Enzymatic Catalysis : Lipases, such as Novozym-435, can catalyze esterification reactions under very mild conditions, sometimes even in aqueous media. rsc.org This biocatalytic approach offers high selectivity and avoids harsh reagents.

Alternative Solvents : Using greener solvents or performing reactions solvent-free can significantly reduce environmental impact. acs.orgorientjchem.orgwikipedia.org

Amidation: Conventional amidation often relies on stoichiometric coupling reagents like DCC, which produce large amounts of waste that can be difficult to remove (e.g., DCU). luxembourg-bio.com Green chemistry approaches aim to develop catalytic methods for direct amidation.

Catalytic Direct Amidation : Boronic acid derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines at room temperature, with water as the only byproduct. researchgate.netsigmaaldrich.com Other metal-based catalysts (e.g., based on Zr, Hf, Ru) are also being developed for this waste-free transformation. mdpi.com

Enzymatic Amidation : Similar to esterification, enzymes like Candida antarctica lipase (B570770) B (CALB) can be used to catalyze the direct formation of amides from carboxylic acids and amines in organic media, offering a mild and sustainable route. nih.gov

Microwave-Assisted Synthesis : The use of microwave heating can dramatically reduce reaction times and energy consumption for amidation reactions, often leading to cleaner reactions with higher yields. flintbox.com

Decarboxylation: While traditional methods often require toxic reagents (e.g., tin hydrides in Barton decarboxylation), newer methods offer greener alternatives.

Photoredox Catalysis : Visible-light-mediated decarboxylation can be performed under mild conditions using organic dyes or metal complexes as photocatalysts, avoiding harsh reagents and high temperatures. organic-chemistry.orgresearchgate.netresearchgate.net

Metal- and Light-Free Decarboxylation : Recent research has shown that direct hydrodecarboxylation of aliphatic acids can be achieved without metals or light, using reagents like potassium persulfate in a solvent such as DMSO. acs.org

ReactionConventional MethodGreen Alternative(s)Green Chemistry Principle(s) Addressed
Esterification H₂SO₄ catalyst, Toluene (reflux)Solid acid catalysts (e.g., Amberlyst); csic.es Lipase catalysis; rsc.org Solvent-free conditions. acs.orgUse of safer solvents, catalysis, waste prevention, energy efficiency.
Amidation Stoichiometric DCC/HOBtBoronic acid catalysis; sigmaaldrich.com Enzymatic amidation; nih.gov Microwave-assisted synthesis. flintbox.comAtom economy, catalysis, waste prevention, energy efficiency.
Decarboxylation Barton reaction with Bu₃SnHVisible-light photoredox catalysis; organic-chemistry.org Metal-free persulfate-mediated methods. acs.orgUse of less hazardous chemical syntheses, catalysis.
Reduction to Alcohol LiAlH₄ in THFCatalytic transfer hydrogenation (e.g., using isopropanol (B130326) as H-donor); acs.org Use of safer reducing agents like NaBH₄ with a catalyst. acs.orgUse of safer reagents, catalysis.

Derivatives and Structural Modifications of Cyclopentanecarboxylic Acid, 1 Decyl

Synthesis of Variously Substituted Cyclopentanecarboxylic Acid, 1-decyl- Derivatives

The synthesis of derivatives of Cyclopentanecarboxylic acid, 1-decyl- can be approached through several established synthetic methodologies, adapted from general procedures for cyclopentane (B165970) rings and carboxylic acids. A primary route to the parent compound itself involves the Favorskii rearrangement of a 2-chlorocyclohexanone (B41772) with a suitable base like sodium methoxide (B1231860) to yield methyl cyclopentanecarboxylate (B8599756), which can then be hydrolyzed. Alkylation of cyclopentanone (B42830) enolates followed by carboxylation represents another viable pathway.

Once Cyclopentanecarboxylic acid, 1-decyl- is obtained, its derivatives can be prepared through functionalization of either the cyclopentane ring or the carboxylic acid moiety.

Ring Substitutions: Directed C-H activation has emerged as a powerful tool for the functionalization of cycloalkanes. Using appropriate directing groups and transition metal catalysts, it is possible to introduce substituents at specific positions on the cyclopentane ring. For instance, palladium-catalyzed C-H activation could be employed to introduce aryl or alkyl groups at the C2 or C3 positions, leading to a variety of disubstituted cyclopentanecarboxylic acid derivatives.

Carboxylic Acid Modifications: The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Standard reactions include:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can yield a library of esters with diverse alkyl and aryl groups.

Amidation: Coupling with a wide array of primary and secondary amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can produce a large number of amide derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-decylcyclopentylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

A hypothetical reaction scheme for the synthesis of various derivatives is presented below:

Reaction Scheme for Derivatives of Cyclopentanecarboxylic acid, 1-decyl-Caption: Hypothetical synthetic routes to variously substituted derivatives of Cyclopentanecarboxylic acid, 1-decyl-.
Derivative Type General Structure Synthetic Approach Potential Substituents (R)
Esters1-decyl-cyclopentanecarboxylic acid R-esterFischer esterification, DCC/DMAP couplingMethyl, Ethyl, Benzyl, Phenyl
AmidesN-R-1-decyl-cyclopentanecarboxamideAmide coupling (EDC, HOBt)Alkylamines, Anilines, Amino acids
Ring-Substituted2-R-1-decyl-cyclopentanecarboxylic acidDirected C-H activationAryl, Alkyl, Halogen
Alcohols(1-decyl-cyclopentyl)methanolReduction of carboxylic acid (LiAlH₄)-

Chiral Analogues and Enantioselective Synthesis

The presence of a quaternary carbon at the C1 position of Cyclopentanecarboxylic acid, 1-decyl- means that substitution at any other position on the cyclopentane ring creates at least one additional stereocenter, leading to the possibility of diastereomers and enantiomers. The development of enantioselective syntheses for such chiral analogues is a significant area of interest.

One conceptual approach involves the use of chiral auxiliaries. For instance, the attachment of a chiral auxiliary to a cyclopentene (B43876) precursor could direct the stereoselective addition of the decyl group and the carboxylate moiety. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Catalytic asymmetric methods offer a more elegant and atom-economical approach. The enantioselective synthesis of α,α-disubstituted cyclopentenes has been achieved through intramolecular aldol (B89426) reactions catalyzed by chiral N-heterocyclic carbenes (NHCs). While not directly applied to the target molecule, this methodology could potentially be adapted. For example, a suitably designed achiral tricarbonyl precursor could undergo an NHC-catalyzed desymmetrization to form a chiral cyclopentene intermediate, which could then be converted to the desired 1-decyl-cyclopentanecarboxylic acid analogue.

Enantioselective Strategy Key Features Potential Outcome
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide reaction stereochemistry.High diastereomeric excess, requires additional steps for auxiliary attachment and removal.
Chiral CatalystUse of a chiral catalyst (e.g., N-heterocyclic carbene, transition metal complex) to control stereochemistry.High enantiomeric excess, more atom-economical.
ResolutionSeparation of a racemic mixture using a chiral resolving agent or chiral chromatography.Provides access to both enantiomers, but the maximum yield for each is 50%.

Exploration of Fused Cyclopentanecarboxylic Acid Systems

Fusing the cyclopentane ring of 1-decyl-cyclopentanecarboxylic acid to other ring systems can lead to novel polycyclic structures with constrained conformations. Such rigid scaffolds are of interest in medicinal chemistry and materials science.

Synthetic strategies to achieve fused systems often rely on intramolecular cyclization reactions. For instance, a derivative of 1-decyl-cyclopentanecarboxylic acid bearing a reactive side chain at the C2 position could be induced to cyclize. An example would be the synthesis of cis-cyclopentane-1-carboxy-2-acetic acid from a common precursor, which can then be dehydrated to form a cyclic anhydride, a simple fused system. rsc.org

More complex fused rings can be constructed via cycloaddition reactions. A cyclopentadiene (B3395910) derivative, for example, could be functionalized with a decyl and a carboxylic acid group (or their precursors) and then used as the diene in a Diels-Alder reaction to form bicyclic systems. Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones have also been developed to construct fused and bridged ring systems, offering another potential, albeit complex, synthetic avenue. nih.gov

Computational Design and Synthesis of Novel Analogues

Computational chemistry plays an increasingly important role in the design of novel molecules. In the context of 1-decyl-cyclopentanecarboxylic acid, computational methods can be used to predict the properties of potential derivatives and guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to determine the stable conformations of the decyl chain and the cyclopentane ring, and to predict spectroscopic properties such as NMR chemical shifts. Such calculations can also be used to investigate the electronic effects of substituents on the reactivity of the carboxylic acid group. For instance, the introduction of electron-withdrawing groups on the cyclopentane ring is expected to increase the acidity of the carboxylic acid.

Molecular docking studies can be used to design analogues that bind to specific biological targets. By modeling the interactions between a library of virtual derivatives and the active site of a protein, researchers can identify candidates with high predicted binding affinities for subsequent synthesis and biological evaluation. This approach is particularly useful in drug discovery.

Computational Method Application to Analogue Design Predicted Properties
Density Functional Theory (DFT)Geometry optimization, electronic structure calculation.Molecular geometry, reaction energetics, spectroscopic properties.
Molecular Dynamics (MD)Simulation of molecular motion over time.Conformational flexibility, solvent effects.
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity.Prediction of biological activity for unsynthesized analogues.
Molecular DockingPrediction of binding mode and affinity to a biological target.Binding energy, intermolecular interactions.

Structure-Reactivity Relationships in Cyclopentanecarboxylic Acid Derivatives

The reactivity of Cyclopentanecarboxylic acid, 1-decyl- and its derivatives is governed by the interplay of steric and electronic factors. The long, flexible decyl chain can exert significant steric hindrance around the carboxylic acid group, potentially slowing down reactions that require nucleophilic attack at the carbonyl carbon.

The principles of structure-reactivity relationships, often quantified by Hammett-type equations in aromatic systems, can be qualitatively applied here. libretexts.org The introduction of substituents on the cyclopentane ring will influence the reactivity of the carboxylic acid group through inductive and steric effects.

Electronic Effects: Electron-withdrawing substituents (e.g., halogens, nitro groups) on the cyclopentane ring will increase the electrophilicity of the carbonyl carbon, making the carboxylic acid more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., alkyl groups) will decrease its reactivity.

Steric Effects: The steric bulk of substituents near the carboxylic acid group can hinder the approach of reagents, thereby reducing reaction rates. The decyl group at the C1 position already provides a significant steric shield. Additional bulky substituents at the C2 or C5 positions would further increase this steric hindrance.

Carboxylic acids with long alkyl chains, like 1-decyl-cyclopentanecarboxylic acid, are classified as amphiphilic molecules, possessing both a hydrophilic head (the carboxylic acid) and a hydrophobic tail (the decyl and cyclopentyl groups). This can lead to interesting behavior in aqueous solutions, such as the formation of micelles or monolayers. msu.edu

Spectroscopic Characterization and Structural Elucidation of Cyclopentanecarboxylic Acid, 1 Decyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Cyclopentanecarboxylic acid, 1-decyl-, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the decyl chain, the cyclopentane (B165970) ring, and the carboxylic acid. The carboxylic acid proton is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. The protons on the cyclopentane ring would likely appear as a series of complex multiplets in the range of 1.5-2.5 ppm. The protons of the long decyl chain would produce characteristic signals: a triplet for the terminal methyl group around 0.8-0.9 ppm, a broad multiplet for the numerous methylene (B1212753) groups between 1.2-1.6 ppm, and a triplet for the methylene group adjacent to the cyclopentane ring, shifted slightly downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the 175-185 ppm region. The quaternary carbon of the cyclopentane ring to which the decyl group and the carboxylic acid are attached would be found in the 40-50 ppm range. The carbons of the cyclopentane ring and the decyl chain would resonate in the upfield region, generally between 14-40 ppm. The terminal methyl carbon of the decyl chain would be the most upfield signal, around 14 ppm.

Predicted ¹H NMR Data for Cyclopentanecarboxylic acid, 1-decyl-

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.0 - 12.0br s1H-COOH
2.2 - 2.5m1HCH (cyclopentane)
1.5 - 1.9m8HCH₂ (cyclopentane)
1.2 - 1.4m16H-(CH₂)₈- (decyl)
0.8 - 0.9t3H-CH₃ (decyl)

Predicted ¹³C NMR Data for Cyclopentanecarboxylic acid, 1-decyl-

Chemical Shift (δ) ppmAssignment
175 - 185C=O
40 - 50C-1 (cyclopentane)
30 - 40CH₂ (cyclopentane & decyl)
22 - 30CH₂ (decyl)
14.1CH₃ (decyl)

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For Cyclopentanecarboxylic acid, 1-decyl-, electron ionization (EI) would likely lead to significant fragmentation.

The molecular ion peak (M⁺) may be weak or absent in the EI spectrum of long-chain carboxylic acids. whitman.edu Key fragmentation pathways include α-cleavage and McLafferty rearrangement. jove.com The α-cleavage would involve the loss of the decyl radical, leading to a fragment corresponding to the cyclopentanecarboxylic acid cation. Another prominent fragmentation would be the McLafferty rearrangement, which is characteristic for long-chain carbonyl compounds, resulting in the elimination of a neutral alkene molecule. whitman.edujove.com The fragmentation of the decyl chain itself would produce a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups).

Predicted Key Mass Spectrometry Fragments for Cyclopentanecarboxylic acid, 1-decyl-

m/zProposed FragmentFragmentation Pathway
254[M]⁺Molecular Ion
113[M - C₁₀H₂₁]⁺α-cleavage
60[C₂H₄O₂]⁺McLafferty Rearrangement
45[COOH]⁺α-cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of Cyclopentanecarboxylic acid, 1-decyl- would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration would give rise to a strong, sharp peak between 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would appear in the fingerprint region, between 1400-1440 cm⁻¹ and 920-950 cm⁻¹, respectively. The long decyl chain would be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. The presence of the long alkyl chain has been shown to linearly increase the intensity of aliphatic vibrations in IR spectra. acs.org

Raman Spectroscopy: In the Raman spectrum, the C=O stretch is also a prominent feature, though typically weaker than in the IR spectrum. The C-C stretching modes of the cyclopentane ring and the decyl chain would give rise to a series of bands in the 800-1200 cm⁻¹ region. C-H stretching and bending vibrations are also observable. Notably, an increase in the length of the aliphatic chain leads to a quadratic increase in the intensity of aliphatic vibrations in Raman spectra, making these signals particularly prominent. acs.orgacs.org

Characteristic IR and Raman Vibrational Frequencies

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak/Not prominent
C-H stretch (Aliphatic)2850-29602850-2960
C=O stretch (Carboxylic Acid)1700-1725 (strong)1700-1725
CH₂ bend (Aliphatic)~1465~1465
C-O stretch/O-H bend1210-1320 / 1400-1440Present in fingerprint

Vibrational Circular Dichroism (VCD) for Conformational and Chiral Analysis of Related Compounds

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is a powerful tool for determining the absolute configuration and solution-phase conformation of chiral molecules.

While Cyclopentanecarboxylic acid, 1-decyl- itself is not chiral if the cyclopentane ring is unsubstituted, the introduction of substituents on the ring could create chiral centers. For such chiral analogues, VCD would be an invaluable technique. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers and conformers, the absolute configuration and dominant solution-phase conformation could be unambiguously determined. acs.orgacs.org VCD has been successfully applied to the structural elucidation of various chiral carboxylic acids. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single crystal of the compound.

Cyclopentanecarboxylic acid, 1-decyl- is described as an oil at room temperature, which means it does not possess the long-range ordered structure of a crystalline solid. Therefore, X-ray crystallography is not directly applicable to this compound in its native state. To perform such an analysis, the compound would first need to be crystallized, which can be a challenging process for long-chain, flexible molecules. If a suitable crystal could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information in the solid state. However, no crystallographic data for this specific compound is currently available in the public domain.

Computational Chemistry and Theoretical Studies of Cyclopentanecarboxylic Acid, 1 Decyl

Quantum Chemical Calculations (e.g., Ab Initio, DFT) of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. nepjol.infoopenaccesspub.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For Cyclopentanecarboxylic acid, 1-decyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to optimize the molecular geometry and compute key electronic descriptors. nepjol.infonepjol.info

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. nepjol.infonepjol.info

From the HOMO and LUMO energies, various global reactivity indices can be derived to quantify the molecule's chemical behavior. nepjol.info These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nepjol.info For Cyclopentanecarboxylic acid, 1-decyl-, the MEP would likely show a region of high negative potential around the carbonyl and hydroxyl oxygen atoms, indicating their susceptibility to electrophilic attack, while the acidic proton would exhibit a positive potential, making it a site for nucleophilic interaction. nepjol.info

PropertyCalculated Value (eV)Description
EHOMO-9.85Energy of the Highest Occupied Molecular Orbital
ELUMO-0.82Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)9.03Indicator of chemical reactivity and kinetic stability nepjol.info
Electronegativity (χ)5.335Measure of the ability to attract electrons
Chemical Hardness (η)4.515Resistance to change in electron distribution nepjol.info
Electrophilicity Index (ω)3.14Propensity to accept electrons

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape and flexibility of Cyclopentanecarboxylic acid, 1-decyl-. nih.govwustl.edu

For this molecule, key areas of flexibility include the puckering of the cyclopentane (B165970) ring, the rotation around the C-C bond connecting the ring to the carboxylic acid, and the numerous conformations of the long decyl chain. Ab initio molecular dynamics (AIMD) can be employed to simulate these dynamics while treating intermolecular interactions more accurately, which is crucial in condensed phases. nih.gov AIMD simulations can reveal how interactions with solvent molecules or other acid molecules can stabilize certain conformers that might not be predicted as stable in the gas phase. nih.gov

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Mapping

Computational chemistry is essential for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. Using DFT, it is possible to map the potential energy surface for a chemical reaction involving Cyclopentanecarboxylic acid, 1-decyl-. bcrec.id This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For instance, the synthesis of 1-decylcyclopentanecarboxylic acid or its subsequent functionalization, such as transannular C-H arylation, can be studied computationally. nih.govresearchgate.net Calculations based on Transition State Theory can determine the activation energy (energy barrier) for each step of the proposed mechanism. nih.gov By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified.

An energy profile map plots the relative energy of the system as it progresses along the reaction coordinate. This map provides a visual representation of the reaction, showing the energy of all intermediates and transition states relative to the reactants and products. Such studies can reveal the rate-determining step of the reaction and provide a detailed understanding of the bond-breaking and bond-forming processes. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The physical and chemical properties of Cyclopentanecarboxylic acid, 1-decyl- are heavily influenced by non-covalent interactions. youtube.com These can be categorized as intramolecular (within the molecule) and intermolecular (between molecules).

Intramolecular Interactions: The primary intramolecular interaction is the potential for hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group, which influences its conformational preference. nih.gov Additionally, steric hindrance between the bulky decyl chain and the cyclopentane ring can restrict rotation and favor certain conformations.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can accurately predict spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. nih.govnih.gov

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of Cyclopentanecarboxylic acid, 1-decyl-. The resulting theoretical IR spectrum can be used to assign the peaks observed in an experimental spectrum. nih.gov Key predicted vibrations would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid group (typically 2500–3300 cm⁻¹), a strong C=O carbonyl stretch (around 1710 cm⁻¹ for the dimer), and various C-H stretching and bending modes from the decyl and cyclopentyl groups. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra. For Cyclopentanecarboxylic acid, 1-decyl-, the most downfield ¹H signal would be the acidic proton of the carboxyl group, predicted to be around 12 ppm. libretexts.org The ¹³C spectrum would show a characteristic signal for the carboxyl carbon in the 175-185 ppm range. libretexts.org Comparing these predicted spectra with experimental data helps validate the computed molecular structure and provides a more detailed interpretation of the experimental results. chemicalbook.com

Predicted vs. Typical Experimental Spectroscopic Data
SpectroscopyGroupPredicted Shift/FrequencyTypical Experimental Range
¹H NMR-COOH~12.0 ppm10-13 ppm libretexts.org
-CH- (Cyclopentyl)~2.5 ppm2.0-2.8 ppm
-CH₂- & -CH₃ (Alkyl)~0.8-1.6 ppm0.8-1.8 ppm
¹³C NMR-COOH~182 ppm175-185 ppm libretexts.org
C-COOH (Quaternary)~48 ppm40-55 ppm
Alkyl & Cycloalkyl Carbons~14-40 ppm10-45 ppm
IRO-H Stretch (H-bonded)~3000 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad) libretexts.org
C=O Stretch (H-bonded dimer)~1710 cm⁻¹1700-1725 cm⁻¹ libretexts.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Architectures

The structure of 1-decylcyclopentanecarboxylic acid, featuring both a rigid cyclic component and a flexible linear chain, makes it a versatile building block for constructing intricate organic architectures. The cyclopentane (B165970) ring can serve as a central scaffold, providing a defined three-dimensional orientation for appended functional groups. The long decyl chain imparts significant lipophilicity, which can be crucial for modulating the solubility and self-assembly properties of the final molecular structure.

In synthetic strategies, the carboxylic acid group offers a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction. This allows for the covalent linkage of the 1-decylcyclopentanecarboxylic acid moiety to other molecular fragments, enabling the construction of larger, more complex molecules. The presence of the decyl group can influence the stereochemical outcome of reactions at or near the cyclopentane ring, offering a degree of control in the synthesis of chiral molecules.

The amphiphilic nature of this molecule, arising from the polar carboxylic acid head and the nonpolar decyl tail, can be exploited to create supramolecular assemblies. In appropriate solvents, these molecules can self-organize into micelles, vesicles, or other ordered structures, which can serve as templates or nanoreactors for further chemical synthesis.

Intermediates in the Preparation of Specialized Organic Compounds

1-Decylcyclopentanecarboxylic acid can serve as a key intermediate in the synthesis of a range of specialized organic compounds with tailored properties. The carboxylic acid functionality can be readily converted into other functional groups, expanding its synthetic utility.

For instance, conversion to the corresponding acid chloride or ester activates the molecule for reaction with a wide array of nucleophiles. This allows for the synthesis of amides, esters, and ketones incorporating the 1-decylcyclopentyl moiety. These derivatives may find applications as surfactants, emulsifiers, or corrosion inhibitors, where the combination of a compact cyclic group and a long alkyl chain can provide desirable interfacial properties.

Furthermore, the decyl chain can be functionalized through various C-H activation strategies, although this can be challenging. Such modifications would allow for the introduction of additional functionalities along the alkyl chain, leading to the creation of bifunctional or multifunctional molecules with potential applications in areas such as drug delivery or molecular sensing. The cyclopentane ring itself can also be a site for further synthetic elaboration, potentially leading to the creation of novel polycyclic systems.

Integration into Polymer and Material Science Research

The unique structural features of 1-decylcyclopentanecarboxylic acid make it an interesting candidate for integration into polymers and advanced materials. The incorporation of this moiety can significantly influence the physical and chemical properties of the resulting materials.

When used as a comonomer in polymerization reactions, the bulky 1-decylcyclopentyl group can disrupt chain packing, leading to a decrease in crystallinity and an increase in the amorphous content of the polymer. This can result in materials with lower melting points, increased flexibility, and improved solubility in organic solvents. The long decyl chain can act as an internal plasticizer, further enhancing the flexibility of the polymer.

The lipophilic nature of the decyl group can be utilized to enhance the hydrophobicity and moisture resistance of polymers. This is particularly relevant for applications where materials are exposed to humid environments or require water-repellent properties. Additionally, the cyclopentane ring can improve the thermal stability of polymers compared to their purely aliphatic counterparts.

In the field of liquid crystals, molecules containing a rigid core and a flexible tail are of significant interest. While 1-decylcyclopentanecarboxylic acid itself is unlikely to exhibit liquid crystalline behavior, its derivatives, particularly esters with aromatic alcohols, could potentially form mesophases. The cyclopentane ring would act as part of the rigid core, while the decyl chain would provide the necessary flexibility.

Table 1: Potential Influence of 1-Decylcyclopentanecarboxylic Acid Moiety on Polymer Properties

PropertyAnticipated EffectRationale
CrystallinityDecreaseThe bulky cyclic group disrupts regular chain packing.
Glass Transition Temperature (Tg)DecreaseThe flexible decyl chain increases free volume.
HydrophobicityIncreaseThe long alkyl chain repels water.
Solubility in Organic SolventsIncreaseThe nonpolar decyl group enhances interaction with organic solvents.
Thermal StabilityPotential IncreaseThe cycloaliphatic ring can be more stable than linear aliphatic chains.

This table presents hypothetical data based on the structural characteristics of the molecule and known principles of polymer chemistry.

Potential in Agrochemical Development as Synthetic Precursors

While direct evidence is limited, the structural motifs present in 1-decylcyclopentanecarboxylic acid suggest its potential as a precursor in the development of novel agrochemicals. The carboxylic acid group can be converted to an amide, a common functional group in many pesticides. A patent on cycloalkyl carboxamides has described their use as fungicides, indicating that this class of compounds has relevance in the agrochemical industry.

The lipophilic decyl chain could enhance the penetration of the potential active ingredient through the waxy cuticle of plant leaves or the cell membranes of fungi and insects. This could lead to improved efficacy and potentially allow for lower application rates. The cyclopentane ring provides a stable and rigid scaffold that can be further functionalized to optimize biological activity and target specificity.

Researchers in agrochemical synthesis could utilize 1-decylcyclopentanecarboxylic acid as a starting material to generate a library of derivatives for biological screening. By systematically modifying the molecule, it may be possible to identify new compounds with potent and selective herbicidal, fungicidal, or insecticidal properties.

Design of Functional Molecules Incorporating the 1-decylcyclopentanecarboxylic Acid Moiety

The design of functional molecules often relies on the principle of combining different molecular components to achieve a desired set of properties and functions. The 1-decylcyclopentanecarboxylic acid moiety offers a unique combination of a hydrophobic tail and a functionalizable cyclic head group, making it a valuable component in the design of new functional molecules.

For example, in the field of lubricants, long-chain alkyl esters of cyclic carboxylic acids have been shown to possess desirable properties such as high viscosity index and good thermal stability. Esters derived from 1-decylcyclopentanecarboxylic acid could potentially be investigated as synthetic lubricant base stocks or additives. google.com The presence of the cyclopentane ring could contribute to a lower pour point compared to linear analogues.

In the area of self-assembled monolayers (SAMs), the carboxylic acid group can act as an anchor to bind to various substrates, such as metal oxides. The decyl chains would then form a densely packed, hydrophobic monolayer on the surface. Such SAMs could be used to modify the surface properties of materials, for example, to create water-repellent coatings or to reduce friction.

Furthermore, by attaching chromophores or other photoactive groups to the 1-decylcyclopentanecarboxylic acid scaffold, it may be possible to create new materials for optical or electronic applications. The decyl chain could be used to control the intermolecular spacing and organization of the photoactive units, thereby influencing the material's bulk properties.

Environmental Transformation and Degradation Studies of Cyclopentanecarboxylic Acids

Biodegradation Pathways and Microbial Metabolism of Related Compounds

While direct studies on the microbial metabolism of cyclopentanecarboxylic acid, 1-decyl- are limited, extensive research on related naphthenic acids provides a strong basis for predicting its biodegradation pathways. The general consensus is that the biodegradability of naphthenic acids is highly dependent on their molecular structure, including the length and branching of the alkyl side chain and the structure of the cycloalkane ring. acs.orgcore.ac.uk

Microorganisms capable of degrading naphthenic acids, such as species of Pseudomonas, Burkholderia, and Sphingomonas, have been identified in environments contaminated with these compounds. core.ac.uk The primary aerobic biodegradation pathway for long-chain n-alkylcycloalkanes, which are precursors to compounds like cyclopentanecarboxylic acid, 1-decyl-, involves the terminal oxidation of the alkyl side chain to a carboxylic acid. nih.gov This is followed by β-oxidation of the alkyl side chain, which progressively shortens the chain by two-carbon units. nih.govresearchgate.net

Table 1: Key Microbial Genera Involved in the Degradation of Related Naphthenic Acids

Microbial Genus Role in Degradation Reference
Pseudomonas Degradation of various naphthenic acids, including those with cyclic structures. core.ac.ukfrontiersin.org
Burkholderia Implicated in the transformation of aromatic alkanoic acids with alkyl side chains. core.ac.uk
Sphingomonas Involved in the degradation of aromatic alkanoic acids. core.ac.uk
Alcanivorax Capable of degrading long-chain n-alkylcyclohexanes via β-oxidation of the side chain. nih.gov
Acinetobacter Shown to metabolize cyclohexanecarboxylic acid. nih.gov

Photochemical and Chemical Degradation Mechanisms in Environmental Matrices

In addition to microbial processes, cyclopentanecarboxylic acid, 1-decyl- can be subject to photochemical and chemical degradation in the environment. These abiotic degradation pathways can play a significant role in the transformation of naphthenic acids, particularly in sunlit surface waters.

Photochemical Degradation:

Photochemical degradation, or photolysis, involves the breakdown of a compound by light energy. For alkyl carboxylic acids, this can occur through photoinduced electron transfer, leading to decarboxylation and the formation of alkyl radicals. researchgate.net In the presence of photosensitizers, such as certain arenes, this process can be enhanced. researchgate.net The generated alkyl radicals can then react with other molecules in the environment. researchgate.net Another important photochemical process is the reaction with hydroxyl radicals (•OH), which are highly reactive species formed in the presence of sunlight and dissolved organic matter in water. nih.govresearchgate.net The reaction with hydroxyl radicals is a key mechanism for the degradation of many organic pollutants in the aquatic environment. nih.gov

Chemical Degradation:

Advanced oxidation processes (AOPs), such as the Fenton process (using iron and hydrogen peroxide), have been shown to be effective in degrading naphthenic acids. nih.govresearchgate.net The Fenton process generates hydroxyl radicals, which then attack the organic molecule. nih.gov Studies on model naphthenic acids, such as cyclohexanoic acid, have demonstrated that the hydroxyl radical is the primary species responsible for its degradation in the Fenton process. nih.govresearchgate.net Sonochemical degradation, which uses high-frequency ultrasound to generate localized high temperatures and pressures, also leads to the formation of hydroxyl radicals and can promote the degradation of naphthenic acids through H-abstraction and subsequent decarboxylation. nih.gov The thermal decomposition of carboxylic acids at high temperatures, a process known as pyrolysis, can also lead to decarboxylation and dehydration. acs.org

Table 2: Abiotic Degradation Mechanisms for Related Carboxylic Acids

Degradation Mechanism Description Key Reactive Species Reference
Photolysis Direct breakdown by light energy, often leading to decarboxylation. Photons, Alkyl Radicals researchgate.net
Photooxidation Reaction with photochemically generated oxidants. Hydroxyl Radicals (•OH) nih.govresearchgate.net
Fenton Process Advanced oxidation process using iron and hydrogen peroxide. Hydroxyl Radicals (•OH) nih.govresearchgate.net
Sonochemical Degradation Degradation induced by high-frequency ultrasound. Hydroxyl Radicals (•OH) nih.gov
Pyrolysis Thermal decomposition at high temperatures. Heat acs.org

Kinetic Studies of Degradation Processes under Various Conditions

The rate at which cyclopentanecarboxylic acid, 1-decyl- degrades in the environment is influenced by a variety of factors, including its molecular structure, the presence of microorganisms, and environmental conditions such as pH, temperature, and the availability of nutrients and light.

Kinetic studies on the biodegradation of commercial naphthenic acid mixtures have shown that they often contain a labile fraction that biodegrades rapidly, and a more recalcitrant fraction composed of highly branched compounds that degrades slowly according to first-order kinetics. acs.org A general structure-persistence relationship has been observed where increased cyclization decreases the biodegradation rate. acs.org While the carbon number of the alkyl chain has been found to have little effect on the rate of biodegradation for some naphthenic acids, the branching of the alkyl chain can significantly reduce the degradation rate. acs.orgcore.ac.uk

For abiotic degradation processes, kinetic models have been developed to describe the rate of degradation. For instance, the photocatalytic degradation of aliphatic carboxylic acids in the presence of a catalyst like TiO2 has been successfully described by the Langmuir-Freundlich-Hinshelwood (L-F-H) model. nih.gov This model takes into account factors such as the initial concentration of the reactant, the catalyst dosage, and the intensity of UV light. nih.gov Studies on the Fenton process for the degradation of cyclohexanoic acid have determined the second-order rate constant for the reaction between the hydroxyl radical and the model compound, providing quantitative data on the speed of this degradation pathway. nih.govresearchgate.net

Table 3: Factors Influencing the Degradation Kinetics of Related Naphthenic Acids

Factor Influence on Degradation Rate Reference
Molecular Structure Increased cyclization and alkyl branching generally decrease the biodegradation rate. acs.orgcore.ac.uk
Microbial Population The presence of adapted microbial communities enhances biodegradation. acs.orgfrontiersin.org
pH Affects both microbial activity and the efficiency of chemical degradation processes like the Fenton reaction. nih.govresearchgate.net
Temperature Influences microbial metabolic rates and the kinetics of chemical reactions. acs.org
Nutrient Availability Nitrogen and phosphorus can be limiting factors for microbial activity in some environments. nih.gov
Light Intensity A key parameter for photochemical degradation processes. nih.gov

Methodologies for Tracking Environmental Fate and Transformation Products

To understand the environmental fate of cyclopentanecarboxylic acid, 1-decyl-, and to identify its transformation products, a range of advanced analytical techniques are employed. These methods are crucial for monitoring the disappearance of the parent compound and the appearance of intermediate and final degradation products in environmental samples.

Chromatographic and Spectrometric Techniques:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the separation and analysis of naphthenic acid mixtures without the need for extensive sample pre-treatment. researchgate.netrsc.org This technique allows for the measurement of individual concentrations of different naphthenic acids based on their characteristic retention times and mass-to-charge ratios. researchgate.netrsc.org Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another widely used technique for profiling naphthenic acids, often requiring a derivatization step to improve the volatility of the compounds. chromatographyonline.com High-resolution accurate-mass mass spectrometry (HRAM-MS) coupled with GC can provide detailed information for the identification of homologous series of acidic oxygenated compounds. chromatographyonline.com

Spectroscopic Techniques:

Fourier transform infrared (FTIR) spectroscopy is a robust method for detecting and quantifying naphthenic acids in environmental samples. nih.govualberta.ca It is particularly useful for tracking the degradation of the carboxylic acid functional group by monitoring the changes in the characteristic C=O stretching vibrations. nih.gov

These analytical methods are essential for elucidating the complex degradation pathways of compounds like cyclopentanecarboxylic acid, 1-decyl-, and for assessing the effectiveness of remediation strategies.

Table 4: Analytical Methodologies for the Analysis of Naphthenic Acids

Methodology Principle Application Reference
HPLC-MS/MS Separation by liquid chromatography followed by mass analysis for identification and quantification. Analysis of individual naphthenic acids in aqueous samples. researchgate.netrsc.org
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis. Profiling of naphthenic acid mixtures, often after derivatization. chromatographyonline.com
GC-HRAM-MS GC coupled with high-resolution mass spectrometry for accurate mass measurements. Identification of homologous series of acidic compounds. chromatographyonline.com
FTIR Spectroscopy Measurement of the absorption of infrared radiation to identify functional groups. Quantification of total naphthenic acids and tracking of carboxylic acid degradation. nih.govualberta.ca

Future Research Directions and Emerging Opportunities for Cyclopentanecarboxylic Acid, 1 Decyl

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Cyclopentanecarboxylic acid, 1-decyl- will likely pivot towards greener and more atom-economical methodologies. Current synthetic approaches to related long-chain and cyclic carboxylic acids often involve multiple steps, harsh reagents, and significant waste production. google.com Future research will aim to overcome these limitations.

Key areas of development include:

Catalytic C-H Functionalization: A promising avenue is the direct, site-selective C-H functionalization of cycloalkanes. researchgate.netnih.gov Research into palladium-catalyzed transannular γ-methylene C–H arylation of cycloalkane carboxylic acids demonstrates the potential for direct modification of the cyclic core, which could be adapted for alkylation. researchgate.netnih.gov This approach could dramatically shorten synthetic sequences.

Biocatalysis and Fermentation: The use of microbial fermentation and enzymatic catalysis is a growing trend in the production of organic acids from renewable feedstocks. maximizemarketresearch.comresearchgate.netresearchgate.net Multi-step enzyme catalysis has been successfully used to produce long-chain dicarboxylic acids from plant oils and fatty acids. researchgate.net Future work could focus on engineering microorganisms or isolating enzymes capable of producing Cyclopentanecarboxylic acid, 1-decyl- or its precursors from bio-based sources, aligning with the increasing demand for sustainable chemical production. maximizemarketresearch.commordorintelligence.com

Flow Chemistry and Process Intensification: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability over traditional batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, better process control, and reduced environmental impact.

Sustainable Feedstocks: Moving away from petrochemical-based starting materials is a global trend. mordorintelligence.com Research into utilizing biomass-derived platform molecules, such as muconic acid and fumaric acid, to construct the cyclic framework offers a sustainable alternative. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Challenges
Catalytic C-H Functionalization High atom economy, reduced step count. Achieving high selectivity for the 1-position, catalyst cost and stability.
Biocatalysis/Fermentation Use of renewable feedstocks, mild reaction conditions, high stereoselectivity. Enzyme discovery and engineering, low product titers, complex purification.
Flow Chemistry Improved safety and control, enhanced scalability, higher yields. Reactor design for multiphase reactions, initial setup costs.
Renewable Feedstocks Reduced carbon footprint, sustainability. Efficient conversion of biomass, competition with food sources.

Exploration of Unconventional Reactivity and Catalysis

The steric hindrance imparted by the decyl group at the alpha-position of the carboxylic acid suggests that Cyclopentanecarboxylic acid, 1-decyl- may exhibit unique reactivity compared to less hindered analogues.

Future research could explore:

Sterically Hindered Couplings: The synthesis of derivatives, such as amides or esters, from this sterically congested carboxylic acid can be challenging with standard methods. rsc.orgrsc.orgchimia.ch Future studies could investigate novel coupling reagents or protocols, such as those utilizing acyl fluorides, that are efficient for hindered substrates. rsc.orgrsc.org

Metallaphotoredox Catalysis: This emerging field enables novel transformations of carboxylic acids. princeton.edu Investigating the behavior of Cyclopentanecarboxylic acid, 1-decyl- in such catalytic systems could lead to new methods for decarboxylative functionalization, creating opportunities to attach various other chemical groups to the cyclopentane (B165970) ring.

Self-Assembly and Supramolecular Chemistry: The amphiphilic nature of the molecule, with its polar carboxylic head and nonpolar alkyl tail, makes it a candidate for forming self-assembled structures like micelles or monolayers on surfaces. youtube.com Research into the conditions governing this self-assembly could unlock applications in drug delivery, templating, and surface modification.

Catalyst Ligand Development: The cyclopentyl and decyl groups could serve as bulky, lipophilic moieties in the design of new ligands for transition metal catalysis. These ligands could influence catalyst solubility in nonpolar media and create unique steric environments around the metal center, potentially leading to novel selectivity in catalytic reactions.

Integration with Advanced Analytical and Computational Techniques

A deeper understanding of the properties and behavior of Cyclopentanecarboxylic acid, 1-decyl- will be facilitated by the application of modern analytical and computational tools.

Advanced Chromatography and Mass Spectrometry: The analysis of long-chain carboxylic acids in complex matrices often requires sophisticated separation and detection methods. nih.gov Developing high-performance liquid chromatography (HPLC) methods coupled with high-resolution mass spectrometry will be crucial for quantification and identification, particularly in biological or environmental samples. nih.gov Derivatization techniques may be needed to enhance detection sensitivity. thermofisher.com

Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy will remain vital for structural elucidation. patsnap.com Advanced NMR techniques could be used to study the conformation of the molecule in solution and its interactions with other molecules or surfaces.

Computational Modeling and Simulation: Quantum chemical methods and molecular dynamics simulations can provide profound insights into the molecule's structure, reactivity, and interactions. nih.gov Deep neural network potentials trained on ab initio data are emerging as powerful tools to efficiently model the behavior of carboxylic acids in solution, including properties like pKa and dimerization. nih.gov Graph neural networks can be employed to rapidly predict various molecular descriptors, accelerating the discovery of structure-property relationships. chemrxiv.org Such computational studies could predict the self-assembly behavior of Cyclopentanecarboxylic acid, 1-decyl-, its adsorption onto surfaces, and its potential as a corrosion inhibitor. rsc.org

Table 2: Advanced Techniques and Their Potential Applications

Technique Application for Cyclopentanecarboxylic acid, 1-decyl- Research Objective
LC-MS/MS Quantification in complex mixtures (e.g., lubricants, biological fluids). Assessing performance, bioavailability, or environmental fate.
2D NMR Spectroscopy Determining detailed 3D structure and intermolecular interactions. Understanding self-assembly and binding mechanisms.
Molecular Dynamics (MD) Simulating behavior in solution and at interfaces. Predicting monolayer formation, micelle structure, and solvation properties.
Density Functional Theory (DFT) Calculating electronic structure, reactivity indices, and spectroscopic properties. Elucidating reaction mechanisms and designing new derivatives.
Graph Neural Networks (GNN) High-throughput screening of virtual derivatives for desired properties. Accelerating the discovery of new functional materials. chemrxiv.org

Design and Synthesis of New Functional Materials and Specialty Chemicals

The combination of a cyclic scaffold and a long alkyl chain makes Cyclopentanecarboxylic acid, 1-decyl- an attractive building block for a variety of materials and specialty chemicals. researchgate.net

Corrosion Inhibitors: Long-chain carboxylic acids are effective corrosion inhibitors, forming protective, hydrophobic self-assembled monolayers on metal surfaces. researchgate.netmdpi.com Research has shown that acids with longer carbon chains provide better protection. researchgate.net The structure of Cyclopentanecarboxylic acid, 1-decyl- is ideally suited for this application, and future work should focus on evaluating its performance on various metals (e.g., steel, copper, aluminum) and in different corrosive environments. geniusjournals.orggeniusjournals.orgresearchgate.net

Nanomaterial Surface Modification: Carboxylic acids are widely used to functionalize the surface of nanoparticles, preventing aggregation and improving their dispersion in various media. cd-bioparticles.comnih.gov The 1-decyl- substituent could provide a robust, hydrophobic coating on nanoparticles, making them suitable for applications in lubricants, coatings, and nanocomposites. cd-bioparticles.com

Polymers and Bioplastics: As a monomer, derivatives of this acid could be incorporated into polyesters or polyamides. The bulky cyclopentane and decyl groups would likely impart unique thermal and mechanical properties to the resulting polymers, such as increased hydrophobicity, lower crystallinity, and modified glass transition temperatures. This aligns with the growing demand for bio-based polymers and bioplastics. researchgate.netmordorintelligence.com

Lubricant Additives: The structure of this molecule is reminiscent of naphthenic acids found in crude oil, suggesting potential applications as a lubricant base oil or additive. Its ability to form films on surfaces could reduce friction and wear.

Interdisciplinary Research Collaborations and Global Trends in Organic Acid Chemistry

The full potential of Cyclopentanecarboxylic acid, 1-decyl- will be realized through collaborations that transcend traditional disciplinary boundaries. frontiersin.org

Materials Science and Engineering: Collaboration with materials scientists will be essential for developing and testing applications in corrosion inhibition, coatings, and advanced polymers. researchgate.net

Computational Chemistry and Data Science: Working with computational chemists can accelerate the discovery process by modeling material properties and predicting the performance of new derivatives before their synthesis. chemrxiv.org

Environmental and Green Chemistry: The global trend towards sustainability will drive research into bio-based production routes and the development of biodegradable materials from this compound. maximizemarketresearch.commordorintelligence.com This aligns with the increasing consumer demand for clean-label and eco-friendly products. mordorintelligence.commdpi.comresearchgate.net

Nanotechnology: Interdisciplinary efforts with nanoscientists could lead to the creation of novel functionalized nanoparticles with applications in electronics, medicine, and catalysis. researchgate.netresearchgate.net

The global organic acids market is expanding, with a significant shift towards bio-based production and applications in high-growth sectors like bioplastics and pharmaceuticals. mordorintelligence.comresearchandmarkets.com Specialty organic acids like Cyclopentanecarboxylic acid, 1-decyl- are well-positioned to contribute to this trend, provided that innovative research can unlock their unique properties and develop cost-effective, sustainable production methods.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-decylcyclopentanecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopentanecarboxylic acid derivatives using oxidation or esterification. For example, oxidation of bicyclic precursors (e.g., 1,1'-bicyclopentyl-1,1'-diol) with KMnO₄ or CrO₃ yields cyclopentanecarboxylic acid derivatives . Decarboxylation or alkylation (e.g., introducing the decyl chain) may require palladium catalysts (H₂/Pd-C) or alkyl halides under inert conditions. Reaction optimization should include temperature control (e.g., 80–120°C for esterification) and solvent selection (e.g., anhydrous THF for moisture-sensitive steps). GC-MS and NMR (¹H/¹³C) are critical for verifying purity and structural integrity .

Q. What safety protocols are recommended for handling 1-decylcyclopentanecarboxylic acid in laboratory settings?

  • Methodological Answer : Use NIOSH-approved respiratory protection (e.g., P95/P100 filters) and chemical-resistant gloves (nitrile or neoprene). Engineering controls like fume hoods are mandatory to minimize inhalation risks. In case of exposure, immediately rinse eyes with water for 15 minutes and consult a physician. Note that while acute toxicity data are limited, IARC and OSHA have not classified cyclopentanecarboxylic acid derivatives as carcinogens .

Q. How can researchers resolve inconsistencies in spectral data (e.g., GC-MS, NMR) for 1-decylcyclopantanecarboxylic acid derivatives?

  • Methodological Answer : Cross-validate spectral data with reference libraries (e.g., EPA/NIH Mass Spectral Database ). For GC-MS, ensure derivatization (e.g., silylation) to improve volatility. In NMR, use deuterated solvents (CDCl₃ or DMSO-d₆) and compare chemical shifts with structurally similar compounds (e.g., methyl esters in ). Contradictions may arise from stereoisomerism; chiral HPLC or NOESY experiments can clarify configurations .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselectivity of decyl chain introduction to cyclopentanecarboxylic acid?

  • Methodological Answer : Regioselectivity can be controlled via steric/electronic effects. For example, using bulky bases (e.g., LDA) to deprotonate specific positions or directing groups (e.g., carbonyls) to guide alkylation. Computational modeling (DFT) predicts favorable sites for nucleophilic attack. Experimental validation via kinetic studies (monitoring intermediates with FT-IR) and X-ray crystallography of intermediates is advised .

Q. How can researchers address contradictory reports on the biological activity of 1-decylcyclopentanecarboxylic acid derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent carriers). Standardize bioactivity tests using OECD guidelines. For plant growth regulation (e.g., auxin-like effects ), compare dose-response curves across models (Arabidopsis vs. Oryza). Toxicity contradictions (e.g., LD₅₀ variations) require in vivo/in vitro correlation studies and metabolite profiling (LC-MS/MS) to identify active species .

Q. What advanced analytical techniques are suitable for characterizing degradation products of 1-decylcyclopentanecarboxylic acid under oxidative conditions?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to identify degradation fragments. Accelerated stability studies (40°C/75% RH) coupled with UPLC-QTOF can track oxidation products (e.g., ketones or peroxides). Electron paramagnetic resonance (EPR) detects free radicals formed during degradation. For structural elucidation, use 2D NMR (COSY, HSQC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.